molecular formula C9H17NO5 B069549 Butanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxy-, (2S,3S)- CAS No. 174282-86-1

Butanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxy-, (2S,3S)-

Cat. No.: B069549
CAS No.: 174282-86-1
M. Wt: 219.23 g/mol
InChI Key: ZIMQJAVPQRKBTD-WDSKDSINSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid is a chiral compound with significant importance in various scientific fields. This compound is known for its unique structural properties, which make it a valuable subject of study in organic chemistry, biochemistry, and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid typically involves the protection of amino acids followed by selective functional group transformations. One common method includes the use of tert-butoxycarbonyl (Boc) protection for the amino group, followed by hydroxylation and subsequent deprotection steps .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using automated reactors and stringent quality control measures. The process may include the use of high-purity reagents and solvents to ensure the consistency and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

(2S,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to changes in cellular processes and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2S,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid apart from similar compounds is its specific stereochemistry, which can significantly influence its reactivity and interaction with biological systems. This unique configuration makes it a valuable compound for studying stereoselective reactions and chiral recognition processes .

Properties

CAS No.

174282-86-1

Molecular Formula

C9H17NO5

Molecular Weight

219.23 g/mol

IUPAC Name

(2S,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

InChI

InChI=1S/C9H17NO5/c1-5(6(11)7(12)13)10-8(14)15-9(2,3)4/h5-6,11H,1-4H3,(H,10,14)(H,12,13)/t5-,6-/m0/s1

InChI Key

ZIMQJAVPQRKBTD-WDSKDSINSA-N

Isomeric SMILES

C[C@@H]([C@@H](C(=O)O)O)NC(=O)OC(C)(C)C

SMILES

CC(C(C(=O)O)O)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C(C(=O)O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

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